
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one typically involves the bromination of a quinoline precursor followed by methoxylation and methylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one may have applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Utilized in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-bromoquinoline: A simpler derivative with similar bromination.
7-methoxyquinoline: Lacks the bromine and methyl groups but shares the methoxy group.
1-methylquinolin-2(1H)-one: Similar structure without the bromine and methoxy groups.
Uniqueness
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is unique due to the combination of bromine, methoxy, and methyl groups, which may confer specific chemical and biological properties not found in other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H10BrNO2 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
6-bromo-7-methoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-6-10(15-2)8(12)5-7(9)3-4-11(13)14/h3-6H,1-2H3 |
Clave InChI |
BVGSHBAEQLIEEO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC2=CC(=C(C=C21)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


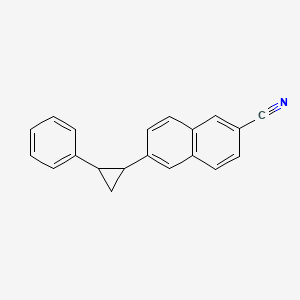
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
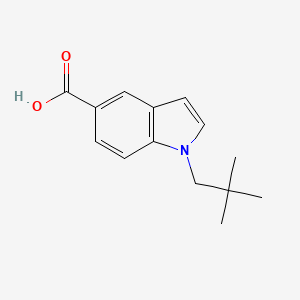
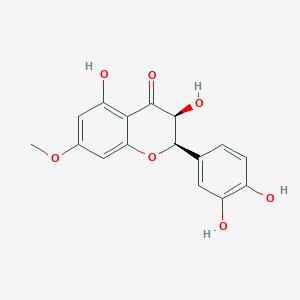
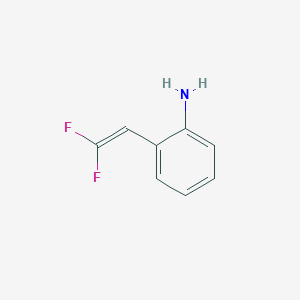


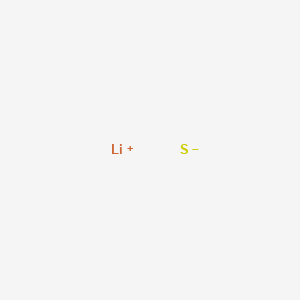
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

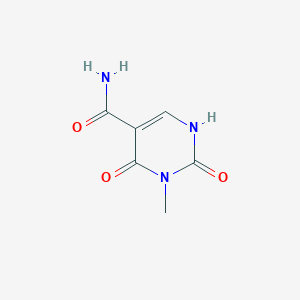
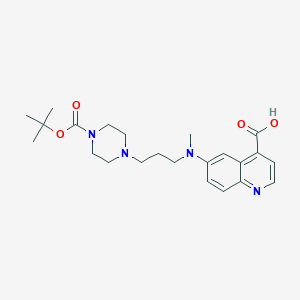
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
